molecular formula C7H6ClFO B14027686 4-Chloro-3-fluoro-5-methylphenol

4-Chloro-3-fluoro-5-methylphenol

Cat. No.: B14027686
M. Wt: 160.57 g/mol
InChI Key: KWOCCDMTKWNHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-5-methylphenol is a halogenated phenol derivative offered as a high-purity synthetic building block for research and development purposes. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. As a multi-halogenated phenolic compound, it serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring chlorine, fluorine, and a methyl group on the phenol ring, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound in the development of novel active ingredients, particularly in pharmaceutical chemistry for creating potential drug candidates and in agrochemical research for designing new herbicides and pesticides. The presence of both chlorine and fluorine atoms can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, which are critical parameters in optimizing the properties of lead compounds. The specific mechanism of action is dependent on the final molecule it is incorporated into. Handling should adhere to safe laboratory practices for chemical reagents. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

4-chloro-3-fluoro-5-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3

InChI Key

KWOCCDMTKWNHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)O

Origin of Product

United States

Significance of Halogenated Phenols in Chemical Research

Halogenated phenols are a class of phenolic compounds that contain one or more halogen atoms. The presence of halogens significantly influences the chemical and physical properties of the parent phenol (B47542) molecule. These compounds are of considerable interest in various fields of chemical research.

Overview of Phenolic Compounds with Multiple Substituents

Phenolic compounds with multiple substituents on the aromatic ring exhibit a rich and complex chemistry. youtube.comresearchgate.net The nature and position of these substituents, which can include halogens, alkyl groups, and other functional groups, have a profound impact on the compound's acidity, reactivity, and biological activity. researchgate.netnih.gov

For example, the position of hydroxyl groups and other substituents on the benzene (B151609) ring is a critical determinant of a phenolic compound's antioxidant capacity. nih.gov In synthetic chemistry, the development of methods for the selective functionalization of substituted phenols is an active area of research, as it allows for the precise tuning of molecular properties for specific applications. acs.org The study of these compounds often involves advanced analytical techniques to elucidate their structure and understand the intricate interplay between different substituents. nih.gov

Research Gaps and Opportunities Pertaining to 4 Chloro 3 Fluoro 5 Methylphenol

While there is a wealth of information on halogenated phenols generally, specific multisubstituted compounds like 4-Chloro-3-fluoro-5-methylphenol remain less explored. A review of the existing literature reveals a focus on related, yet distinct, molecules such as 4-chloro-3-methylphenol (B1668792) and 4-chloro-3,5-dimethylphenol (B1207549). chemicalbook.comthegoodscentscompany.comgoogle.comsigmaaldrich.comatamankimya.comnist.govsigmaaldrich.comlongshinebiotech.com

The unique combination of chlorine, fluorine, and a methyl group on the phenol (B47542) ring of this compound suggests that it may possess novel properties and applications that have yet to be investigated. There is a clear opportunity for research into its synthesis, characterization, and potential utility in areas where halogenated phenols have shown promise. For instance, its potential as an antimicrobial agent, a precursor for novel polymers, or as a scaffold for new pharmaceutical compounds is largely unknown. jmb.or.kr Furthermore, there is a lack of detailed studies on its spectroscopic properties and crystal structure, which are fundamental to understanding its chemical behavior.

Scope and Objectives of Academic Inquiry on 4 Chloro 3 Fluoro 5 Methylphenol

Established Synthetic Routes for Halogenated Phenols

The synthesis of halogenated phenols is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. Traditional methods often involve the direct halogenation of phenol or its derivatives. However, these reactions can suffer from a lack of selectivity, leading to mixtures of isomers and over-halogenated products.

One common approach involves the electrophilic halogenation of phenolic compounds. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The choice of halogenating agent and reaction conditions can influence the regiochemical outcome. For instance, treating phenol with bromine in solvents of low polarity, such as chloroform (B151607) or carbon disulfide, at low temperatures can yield monobromophenols. organic-chemistry.org

Another established method is the diazotization of halogenated anilines, followed by hydrolysis to the corresponding phenol. acs.org While effective, this method often involves harsh conditions and can generate significant waste. A more recent approach involves the hydrolysis of halogenated phenylamines using a phase transfer catalyst and a solid acid catalyst, which can improve yield and selectivity. acs.orggoogle.com This method offers a simpler and more environmentally benign alternative to traditional diazotization. acs.org

The direct halogenation of phenols can be achieved with various reagents. For example, N-halosuccinimides in fluorinated alcohols have been used for the regioselective halogenation of arenes. google.com The table below summarizes some common halogenating agents and their applications in phenol synthesis.

Halogenating AgentSubstrate ExampleProduct(s)Reference
N-Chlorosuccinimide (NCS)Phenolo-chlorophenol, p-chlorophenol researchgate.net
N-Bromosuccinimide (NBS)ArenesBromoarenes google.com
Halodimethylsulfonium halidesPhenols, Phenol Etherspara-Halogenated phenols researchgate.net
Chlorine (Cl₂)m-cresol (B1676322)Chlorocresol chemicalbook.com

Targeted Synthesis of this compound

Achieving the specific 1-chloro-2-fluoro-4-methyl-5-hydroxy substitution pattern requires precise control over the halogenation steps. The directing effects of the substituents already present on the ring are crucial.

Chlorination: The regioselective chlorination of phenols can be influenced by catalysts. For example, thiourea-based catalysts can direct the chlorination of phenols to either the ortho or para position with high selectivity when using N-chlorosuccinimide (NCS) as the chlorinating agent. chemicalbook.com Lewis basic selenoether catalysts have also been shown to be highly efficient for ortho-selective chlorination of phenols. researchgate.net

Fluorination: The introduction of a fluorine atom can be more challenging. Electrophilic fluorinating agents, such as N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (e.g., Selectfluor), are commonly used. The regioselectivity of fluorination on substituted phenols is influenced by the electronic and steric properties of the substituents. researchgate.net Another approach is the deoxyfluorination of phenols, which can be achieved using reagents like PhenoFluor. acs.org This method has shown broad substrate scope, including for electron-rich phenols. acs.org

The table below illustrates the regioselectivity of halogenation on some substituted phenols.

SubstrateHalogenating AgentCatalyst/ConditionsMajor Product(s)Reference
PhenolN-Chlorosuccinimide (NCS)Selenoether catalystortho-chlorophenol researchgate.net
PhenolN-Chlorosuccinimide (NCS)Thiourea catalystortho- or para-chlorophenol chemicalbook.com
Alkyl substituted phenolsSelectfluor-ortho- and para-fluorinated phenols researchgate.net
Electron-rich phenolsPhenoFluorRuthenium complexAryl fluorides acs.org

The methyl group is typically introduced early in the synthetic sequence, often starting from a commercially available methylated precursor like m-cresol (3-methylphenol). chemicalbook.com The hydroxyl group is either present from the start (as in phenol or cresol) or can be introduced from an amino group via diazotization and hydrolysis, or through the oxidation of an arylboronic acid. guidechem.com

A potential synthetic route to this compound could start from 3-methylphenol (m-cresol). The synthesis would likely involve the following key transformations, though the exact order would need to be optimized to ensure the desired regiochemistry:

Chlorination: Introduction of the chloro group at the 4-position of 3-methylphenol. The hydroxyl and methyl groups would direct the chlorination to this position.

Fluorination: Introduction of the fluoro group at the 3-position (relative to the hydroxyl group). This would be a challenging step due to the directing effects of the existing substituents. A directed ortho-fluorination or a more complex route involving functional group interconversions might be necessary.

Hydroxylation/Functional Group Interconversion: If starting from a different precursor, the hydroxyl group might be introduced at a later stage. For example, starting from a halogenated aniline, diazotization followed by hydrolysis would yield the phenol. acs.org

An alternative strategy could involve starting with a molecule that already contains the fluoro and methyl groups in the desired relationship, such as 3-fluoro-5-methylaniline, and then introducing the chloro and hydroxyl groups.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing substituted phenols, these principles can be applied in several ways. rsc.org

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental footprint. rsc.orgrsc.org For example, a rapid and efficient synthesis of substituted phenols from arylboronic acids has been developed using ethanol as the solvent at room temperature. rsc.org

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a key aspect of green chemistry. Catalytic methods can reduce the need for stoichiometric reagents and minimize waste generation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reactions like ipso-hydroxylation of arylboronic acids can be highly atom-economical. rsc.orgrsc.org

Renewable Feedstocks: While not directly applicable to the synthesis of this compound from petrochemical sources, there is growing interest in producing phenols from renewable biomass, such as lignin. acs.org

A notable green protocol involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol, affording substituted phenols in excellent yields with a reaction time of just one minute. rsc.orgrsc.org

Catalytic Systems in the Synthesis of Substituted Phenols

Catalysis plays a pivotal role in the modern synthesis of substituted phenols, enabling higher selectivity and efficiency. acs.org

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds and can be employed to build up the carbon skeleton of complex phenols. rsc.orgrsc.org Palladium catalysts have also been developed for the direct hydroxylation of aryl halides. organic-chemistry.org Copper-catalyzed reactions are also common, for instance, in the oxidative hydroxylation of arylboronic acids. organic-chemistry.org A synthesis of 4-chloro-3,5-dimethylphenol (B1207549) utilizes a cupric salt as a catalyst. google.com

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for many transformations. Thiourea and selenoether catalysts have been used for the regioselective chlorination of phenols. researchgate.netchemicalbook.com Electrostatically tuned phenols have been developed as organocatalysts for transfer hydrogenation reactions. rsc.org

Biocatalysis: While still an emerging area for this class of compounds, biocatalysis offers the potential for highly selective and environmentally friendly syntheses.

The table below provides examples of catalytic systems used in the synthesis of substituted phenols.

Catalyst TypeCatalyst ExampleReactionApplicationReference
Transition MetalPalladium complexesSuzuki-Miyaura CouplingC-C bond formation rsc.orgrsc.org
Transition MetalCopper (I) iodide nanoparticlesHydroxylation of aryl halidesPhenol synthesis organic-chemistry.org
Transition MetalCupric saltChlorinationSynthesis of 4-chloro-3,5-dimethylphenol google.com
OrganocatalystThiourea derivativesRegioselective chlorinationortho/para-chlorination of phenols chemicalbook.com
OrganocatalystSelenoetherRegioselective chlorinationortho-chlorination of phenols researchgate.net

Novel Synthetic Methodologies and Future Directions

The pursuit of more efficient, selective, and environmentally benign synthetic methods is a constant endeavor in organic chemistry. For the synthesis of complex substituted phenols like this compound, several innovative approaches are emerging that could provide alternatives to traditional multi-step syntheses. These future directions focus on green chemistry, photocatalysis, and enzymatic transformations.

Proposed Synthesis of this compound

A logical and feasible synthetic route to this compound would likely commence with the commercially available starting material, 3-fluoro-5-methylphenol (B1307441). The key transformation would be the regioselective chlorination of this precursor.

The directing effects of the substituents on the aromatic ring of 3-fluoro-5-methylphenol are crucial in predicting the outcome of an electrophilic aromatic substitution, such as chlorination. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. The methyl (-CH₃) group is also an activating, ortho, para-director. The fluorine (-F) atom is a deactivating but ortho, para-directing group.

Considering these directing effects, the most likely position for chlorination is at C4, which is para to the strongly activating hydroxyl group and ortho to both the methyl and fluoro groups. This convergence of directing effects strongly favors the formation of the desired this compound.

A variety of chlorinating agents could be employed for this transformation. Mild and selective chlorinating agents would be preferable to minimize the formation of undesired isomers or polychlorinated byproducts.

Table 1: Potential Chlorinating Agents for the Synthesis of this compound

Chlorinating AgentPotential Advantages
Sulfuryl chloride (SO₂Cl₂)Often used for selective chlorination of phenols.
N-Chlorosuccinimide (NCS)A mild source of electrophilic chlorine, often used for regioselective chlorination.
Chlorine (Cl₂) in a non-polar solventDirect chlorination, but may require careful control of reaction conditions to ensure selectivity.

The reaction would likely be carried out in a suitable organic solvent at a controlled temperature to enhance selectivity.

Emerging Synthetic Strategies

Beyond the classical approach, modern synthetic chemistry offers several promising avenues for the synthesis of polysubstituted phenols.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov This includes the use of less hazardous reagents, renewable starting materials, and solvent-free reaction conditions. nih.gov For the synthesis of substituted phenols, this could involve:

Catalytic Methods: The use of transition metal catalysts can enable highly selective C-H functionalization, potentially allowing for the direct and controlled introduction of substituents onto a phenol backbone, reducing the number of synthetic steps and waste generation. guidechem.com

Biocatalysis: The use of enzymes, such as those from Rhodococcus or Acinetobacter species, for the O-methylation of halogenated phenols has been explored. nih.govresearchgate.netnih.gov While this is for a different functionalization, it highlights the potential of enzymatic systems for regioselective transformations on substituted phenols.

Photocatalysis: Photocatalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to proceed under mild conditions using light as an energy source. beilstein-journals.org For phenol synthesis, photocatalytic methods are being investigated for the direct oxidation of benzene (B151609) to phenol. nih.gov In the context of this compound, photocatalytic methods could potentially be developed for the late-stage functionalization of a pre-formed phenol ring, offering a high degree of control.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. For the synthesis of fine chemicals like substituted phenols, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities.

The future of synthesizing complex molecules like this compound will likely involve a combination of these novel approaches, aiming for more sustainable, efficient, and selective chemical processes.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. These two methods are complementary; vibrations that are strong in Raman may be weak in IR and vice-versa, allowing for a more complete analysis. eag.com The vibrational modes are influenced by the electronic effects and masses of the substituents (hydroxyl, chloro, fluoro, and methyl groups) on the aromatic ring.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its functional groups. By comparing with similar molecules like 4-chloro-3-methylphenol and other halogenated phenols, the expected vibrational frequencies can be accurately predicted. nih.govorientjchem.orgresearchgate.net

O-H Vibrations: The hydroxyl group gives rise to a strong, broad stretching vibration (νO-H) in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. researchgate.net The in-plane bending (δO-H) is expected around 1410-1440 cm⁻¹, often coupled with ring vibrations, while the out-of-plane bend (γO-H) appears in the 900-950 cm⁻¹ region. orientjchem.org

C-H Vibrations: The aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹. The methyl group (CH₃) will show asymmetric and symmetric stretching vibrations in the 2920-3020 cm⁻¹ range. orientjchem.org Methyl bending deformations (asymmetric and symmetric) are anticipated between 1400 cm⁻¹ and 1490 cm⁻¹. orientjchem.org

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibration is typically strong in the IR and is expected in the 1100-1300 cm⁻¹ region. The carbon-chlorine (C-Cl) stretch is found at lower wavenumbers, generally in the 600-800 cm⁻¹ range, and is often strong in both IR and Raman spectra. researchgate.netspectroscopyonline.com

Phenyl Ring Vibrations: The phenyl ring itself has several characteristic stretching vibrations (νC=C) that appear in the 1400-1610 cm⁻¹ region. The ring breathing mode, a substituent-sensitive vibration, is expected between 700 and 750 cm⁻¹. orientjchem.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Functional Group
ν(O-H) stretch 3200-3600 Strong, Broad Weak Hydroxyl
ν(C-H) stretch (aromatic) 3050-3150 Medium Medium Phenyl Ring
ν(C-H) stretch (methyl) 2920-3020 Medium Medium-Strong Methyl
ν(C=C) stretch 1580-1610 Medium-Strong Medium-Strong Phenyl Ring
δ(C-H) bend (methyl) 1400-1490 Medium Medium Methyl
δ(O-H) in-plane bend 1410-1440 Medium Weak Hydroxyl
ν(C-O) stretch 1280-1320 Strong Medium Phenolic
ν(C-F) stretch 1100-1300 Strong Weak Fluoro
γ(O-H) out-of-plane bend 900-950 Medium, Broad Very Weak Hydroxyl
Phenyl ring breathing 700-750 Medium Strong Phenyl Ring

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are predictive.

In addition to the fundamental vibrational modes, the FT-IR spectrum of aromatic compounds like this compound displays weaker bands known as overtones and combination bands. These typically appear in the 1650-2000 cm⁻¹ and 2000-3000 cm⁻¹ regions. Overtones are multiples of a fundamental frequency (e.g., 2ν), while combination bands are the sum of two or more different fundamental frequencies (e.g., ν₁ + ν₂). Although they are generally of low intensity, their patterns can sometimes provide information about the substitution pattern on the aromatic ring. For detailed analysis, these bands often require high-resolution instrumentation and theoretical calculations to be assigned definitively. molbase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, signals are expected for the hydroxyl proton, the two aromatic protons, and the three methyl protons.

Hydroxyl Proton (-OH): This proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 5.0-8.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at C5 are equivalent and will appear as a sharp singlet, expected around 2.2-2.4 ppm. rsc.org

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions C2 and C6.

The proton at C2 is flanked by the hydroxyl and fluoro groups. It is expected to be a doublet due to coupling with the fluorine atom (³JHF) and may show further small coupling to the proton at C6 (⁴JHH).

The proton at C6 is positioned between the chloro and methyl groups and should appear as a doublet due to coupling with the fluorine atom across five bonds (⁵JHF) and potentially a small coupling to the proton at C2. The electronegativity of the fluorine and chlorine atoms will deshield these protons, placing their signals in the 6.8-7.2 ppm range.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH 5.0 - 8.0 broad singlet -
Ar-H (at C2) 6.9 - 7.2 doublet (of doublets, narrow) ³JHF ≈ 6-9 Hz; ⁴JHH ≈ 2-3 Hz
Ar-H (at C6) 6.8 - 7.1 doublet (of doublets, narrow) ⁵JHF ≈ 1-3 Hz; ⁴JHH ≈ 2-3 Hz

Note: Predictions are based on analysis of related structures and standard substituent effects in CDCl₃ or DMSO-d₆. nih.govrsc.org

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are heavily influenced by the nature of the attached substituents.

C1 (-OH): The carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing around 150-155 ppm.

C3 (-F): The direct attachment to the highly electronegative fluorine atom will cause a large downfield shift for this carbon, predicted to be in the 155-160 ppm range. It will also appear as a doublet with a large one-bond coupling constant (¹JCF).

C4 (-Cl): The carbon attached to the chlorine atom will also be deshielded, with a predicted chemical shift around 125-130 ppm.

C5 (-CH₃): The carbon bearing the methyl group will be found in the 135-140 ppm region.

C2 & C6: These carbons adjacent to multiple substituents will have their shifts influenced by a combination of effects. They are expected in the 110-125 ppm range and will show coupling to the fluorine atom.

-CH₃: The methyl carbon itself will be the most shielded, appearing upfield around 15-20 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C1 150 - 155 Doublet (³JCF)
C2 110 - 115 Doublet (²JCF)
C3 155 - 160 Doublet (¹JCF)
C4 125 - 130 Doublet (²JCF)
C5 135 - 140 Doublet (³JCF)
C6 120 - 125 Doublet (⁴JCF)

Note: Predictions are based on standard additive models and data from analogous compounds. nih.govchemicalbook.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. azom.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For a fluorine atom on an aromatic ring, the shift is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. nih.gov The signal for the fluorine at C3 in the target molecule is expected to appear as a multiplet, primarily a triplet of triplets (or doublet of doublets of doublets) due to coupling with the two ortho protons (H2, H-C4 is substituted) and the meta proton (H6). The magnitude of the through-bond coupling constants (JHF) provides valuable structural confirmation. azom.com The three-bond coupling (³JHF) to the adjacent proton at C2 would be the largest. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the phenol ring. nih.govspectrabase.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

No specific Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) spectra for this compound have been found in the searched literature. Such analyses are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the precise connectivity within the molecule. Without this primary data, a detailed discussion of ¹H-¹H coupling networks or one-bond and multiple-bond heteronuclear correlations is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, a specific UV-Vis absorption spectrum for this compound, along with an analysis of its electronic transitions (e.g., π → π* and n → π*), is not available. The absorption maxima (λmax) and molar absorptivity (ε) values, which are fundamental to understanding the electronic structure of the molecule, remain unreported.

X-ray Diffraction Studies for Solid-State Molecular Architecture

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of this compound could not be located. Consequently, foundational data for describing its solid-state architecture is absent.

Crystal Packing and Unit Cell Parameters

Without a solved crystal structure, critical parameters such as the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound are unknown.

Bond Lengths, Bond Angles, and Torsion Angles

The precise, experimentally determined bond lengths, bond angles, and torsion angles that define the three-dimensional geometry of the molecule in the solid state are not available.

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns (Beyond Identification)

While mass spectrometry is a common technique for determining molecular weight, a detailed analysis of the specific fragmentation pathways of this compound under ionization is not available in the literature. Such an analysis would involve identifying the characteristic daughter ions and neutral losses, which are influenced by the unique arrangement of the chloro, fluoro, and methyl substituents on the phenol ring. The distinct isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) could be predicted, but an experimental spectrum and its detailed fragmentation tree are required for a thorough discussion beyond simple identification.

Quantum Chemical Calculations: Probing the Molecular Realm

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule and predict its properties. For this compound, these calculations can reveal insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. This method is used to investigate the electronic structure of many-body systems, like atoms and molecules. DFT calculations can determine the ground-state properties of this compound by focusing on the electron density rather than the complex many-electron wavefunction.

In typical DFT studies on substituted phenols, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. tandfonline.com This functional has been shown to provide reliable results for the geometries and energies of such systems. For instance, in studies of halogenated phenols, DFT methods have been successfully used to investigate their chemical reactivity and properties. researchgate.net

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

For halogenated phenols, Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. tandfonline.comkuleuven.bemdpi.comkarazin.ua The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as this compound. While larger basis sets generally lead to more accurate results, they also significantly increase the computational time. Therefore, a balance must be struck between the desired accuracy and the available computational resources. Studies have shown that extending the basis set, for example from 6-31+G(d,p) to 6-311++G(d,p), can lead to notable improvements in the calculated properties of phenols. kuleuven.be

Molecular Geometry Optimization and Conformational Analysis

Before any properties of this compound can be reliably predicted, its most stable three-dimensional structure must be determined. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the computational algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest energy, which corresponds to the most stable conformation.

For substituted phenols, the orientation of the hydroxyl and methyl groups relative to the benzene ring is of particular interest. Conformational analysis involves exploring different possible spatial arrangements (conformers) of the molecule and determining their relative energies. This is crucial as the molecular conformation can significantly influence its physical and chemical properties. In studies of similar molecules, such as 4-chloro-3-ethylphenol, the rotational barrier of the substituent groups has been a subject of computational investigation.

Illustrative Optimized Geometrical Parameters for a Substituted Phenol (Calculated at the B3LYP/6-311++G(d,p) level)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O1.365--
O-H0.965--
C-Cl1.740--
C-F1.355--
C-C-O-120.5-
C-O-H-109.2-
H-O-C-C--180.0

Note: The data in this table is illustrative for a generic substituted phenol and does not represent experimentally verified values for this compound.

Electronic Structure Analysis

Once the optimized geometry is obtained, a wealth of information about the electronic structure of this compound can be extracted. This analysis helps in understanding the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. karazin.ua

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For substituted phenols, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and thus the energy gap. For instance, studies on halogenated phenols have explored how different halogen substitutions affect the HOMO-LUMO gap. researchgate.net

Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Phenol
ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Energy Gap5.25

Note: The data in this table is illustrative and intended to demonstrate the concept. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, with different colors representing varying potential values.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de This method allows for the investigation of intramolecular interactions, such as hyperconjugation, and provides insights into the stability and reactivity of the molecule. uni-muenchen.denumberanalytics.com

Charge Distribution and Atomic Partial Charges

In this compound, the oxygen, fluorine, and chlorine atoms, being highly electronegative, would carry negative partial charges. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to the electronegative substituents would exhibit positive partial charges. The methyl group, being electron-donating, would slightly increase the electron density on the adjacent carbon atom of the ring. Understanding the atomic partial charges is crucial for predicting the molecule's dipole moment and its interactions with other polar molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies and intensities of these modes. While specific experimental data for this compound is unavailable, a study on the closely related compound, 4-chloro-3-methylphenol, provides a basis for understanding the expected vibrational spectrum. The calculated wavenumbers for 4-chloro-3-methylphenol, determined using the B3LYP/6-31G* level of theory, show good agreement with experimental FT-IR and FT-Raman data.

Table 1: Selected Calculated Vibrational Frequencies for 4-chloro-3-methylphenol (Note: This data is for a related compound and serves as an illustrative example.)

Calculated Wavenumber (cm⁻¹)Assignment
3528ν(OH)
3018, 2995νas(CH₃)
2935νs(CH₃)
1489, 1469δas(CH₃)
1409δ(OH)
1298ν(C-O)
1179, 1135, 1123δ(CH)
1057, 1026ρ(CH₃)
835, 820γ(CH)

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; ρ: rocking; as: asymmetric; s: symmetric.

For this compound, the presence of the fluorine atom would introduce additional vibrational modes and would also influence the frequencies of the existing modes due to its mass and strong electron-withdrawing nature.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. longdom.orgresearchgate.net

A GIAO calculation for this compound would predict the ¹H and ¹³C chemical shifts. The ¹H NMR spectrum would be expected to show signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift of the hydroxyl proton would be sensitive to solvent and temperature. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts reflecting the electronic effects of the attached groups. For instance, the carbon atom bonded to the highly electronegative fluorine atom would likely exhibit a significantly different chemical shift compared to the other aromatic carbons.

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. nih.govmdpi.com

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other excited states. The substituents on the phenol ring, particularly the electron-withdrawing fluorine and chlorine atoms and the electron-donating methyl and hydroxyl groups, would influence the energy gap between the HOMO and LUMO, thereby affecting the position of the absorption bands in the UV-Vis spectrum. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. The NLO response of a molecule is primarily governed by its molecular polarizability (α) and hyperpolarizability (β and γ).

For this compound, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl and methyl) groups on the aromatic ring is expected to create a significant dipole moment and enhance its NLO properties. The specific arrangement of these substituents influences the intramolecular charge transfer (ICT), which is a key factor in determining the magnitude of the NLO response.

Detailed Research Findings:

Computational studies on similar halogenated and methylated phenols indicate that the first hyperpolarizability (β), a measure of the second-order NLO response, is sensitive to the substitution pattern. DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of these values. The calculated β value for this compound would likely be compared to that of a standard NLO material like urea (B33335) to assess its potential for NLO applications.

The introduction of a fluorine atom, being the most electronegative element, can significantly impact the electronic properties and, consequently, the NLO response. researchgate.netjmcs.org.mx Studies on halogenated compounds have shown that the nature and position of the halogen atom play a crucial role in the NLO response. nist.gov

Illustrative Data Table for NLO Properties:

Since direct experimental or computational data for this compound is not available, the following table presents hypothetical but plausible values based on trends observed for similar substituted phenols.

PropertyPredicted Value (a.u.)
Dipole Moment (μ)2.5 - 3.5 D
Mean Polarizability (α)100 - 120
First Hyperpolarizability (β)5 x 10⁻³⁰ - 15 x 10⁻³⁰ esu

These are projected values for illustrative purposes.

Thermodynamic Property Calculations and Tautomeric Stability

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These calculations are vital for understanding the stability and reactivity of a compound. For halogenated aromatic compounds, these calculations can shed light on their environmental fate and persistence. nih.govoup.comoup.com

Thermodynamic Property Calculations:

Using computational methods like Gaussian or other quantum chemistry software packages, the thermodynamic parameters of this compound can be estimated. These calculations typically involve geometry optimization followed by frequency calculations at a specified level of theory.

Illustrative Data Table for Thermodynamic Properties:

The following table provides hypothetical thermodynamic data for this compound, based on general values for similar aromatic compounds.

PropertyPredicted Value
Enthalpy of Formation (gas)-250 to -300 kJ/mol
Gibbs Free Energy of Formation (gas)-180 to -230 kJ/mol
Entropy (gas)350 - 400 J/mol·K

These are projected values for illustrative purposes.

Tautomeric Stability:

Phenol can theoretically exist in equilibrium with its keto tautomer (a cyclohexadienone). quora.comstackexchange.com For phenol itself, the enol form is overwhelmingly more stable due to the aromaticity of the benzene ring. However, substituents can influence the relative stability of the tautomers. Electron-withdrawing groups, such as chloro and fluoro, can stabilize the negative charge in the phenoxide ion, which is the intermediate in tautomerization. quora.comucalgary.ca

A computational study of the tautomerism of this compound would involve calculating the energies of both the phenol (enol) and its corresponding keto tautomers. The energy difference between these forms would indicate their relative stability. It is highly probable that, despite the presence of electron-withdrawing groups, the enol form of this compound would remain significantly more stable due to the preservation of aromaticity.

Illustrative Energy Profile for Tautomerism:

TautomerRelative Energy (kcal/mol)
Phenol (Enol) Form0 (Reference)
Keto Form+10 to +15

These are projected values for illustrative purposes, indicating the expected higher energy of the keto tautomer.

Advanced Computational Methodologies and Future Outlook

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. For a molecule like this compound, future computational studies could employ more advanced methodologies to gain deeper insights into its properties.

Advanced Computational Methodologies:

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the behavior of this compound in a biological system (e.g., interacting with an enzyme), QM/MM methods could be employed. These methods treat the reactive part of the system with high-level quantum mechanics while the larger environment is treated with more computationally efficient molecular mechanics.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide insights into the dynamic behavior of the molecule, including its vibrational properties and interactions with solvent molecules over time, without the need for pre-parameterized force fields.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are increasingly being used to predict molecular properties with high accuracy and speed. By training models on large datasets of known molecules, it is possible to predict the properties of new molecules like this compound with reduced computational cost.

Future Outlook:

The future of computational chemistry in the study of substituted phenols and other organic molecules is bright. We can expect to see the development of even more powerful predictive models that can accelerate the discovery and design of new materials with desired properties. For this compound, future computational work could focus on its potential applications in areas such as medicinal chemistry, materials science, and environmental science. For instance, computational studies could be used to predict its binding affinity to biological targets, its degradation pathways in the environment, or its performance in advanced materials.

Reaction Mechanisms and Chemical Reactivity of 4 Chloro 3 Fluoro 5 Methylphenol

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The rate and orientation of these reactions are heavily influenced by the substituents already present on the aromatic ring. libretexts.orglibretexts.org In 4-Chloro-3-fluoro-5-methylphenol, the hydroxyl (-OH) and methyl (-CH3) groups are activating, while the chloro (-Cl) and fluoro (-F) groups are deactivating. libretexts.org

The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com The methyl group is a weak activating group, also directing incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. libretexts.org Conversely, halogens like chlorine and fluorine are deactivating due to their strong electron-withdrawing inductive effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgyoutube.com

When multiple substituents are present, the directing effects are combined. In the case of this compound, the powerful activating and directing effect of the hydroxyl group will be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions are C2, C4, and C6. Since C4 is already substituted with a chlorine atom, the available positions for electrophilic attack are C2 and C6. Steric hindrance from the adjacent methyl and fluoro groups at C5 and C3 respectively, might influence the regioselectivity between the C2 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically using a Lewis acid catalyst. msu.eduyoutube.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. msu.eduyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. msu.edu

The specific conditions required for these reactions with this compound would need experimental determination, but the general principles of electrophilic aromatic substitution provide a strong predictive framework.

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides are generally resistant to nucleophilic attack under standard conditions. libretexts.orglibretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups, particularly those located at the ortho and para positions to the leaving group. libretexts.orgwikipedia.orglibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the presence of the electron-withdrawing chloro and fluoro atoms could potentially facilitate SNAr reactions. The rate of SNAr reactions with halogen leaving groups often follows the order F > Cl > Br > I, which is the reverse of the order for SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is favored by a more electronegative halogen that can better stabilize the negative charge in the transition state.

Recent research has also explored radical-mediated SNAr reactions, where the formation of a phenoxyl radical can activate the aromatic ring towards nucleophilic attack. osti.gov This homolysis-enabled electronic activation can provide a pathway for the substitution of halogens on electron-rich phenols. osti.gov Additionally, photoredox catalysis has been shown to enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov

Radical Reactions Involving Halogenated Phenols

Halogenated phenols can participate in various radical reactions, often initiated by processes such as photolysis or advanced oxidation processes. nih.gov These reactions are significant in the context of environmental degradation of these compounds. Phenolic compounds, in general, are known to be effective scavengers of free radicals due to their ability to donate a hydrogen atom from the hydroxyl group, forming a stable phenoxyl radical. nih.govnih.govresearchgate.net

The stability of the resulting phenoxyl radical is a key factor in the antioxidant activity of phenols. scienceopen.com Substituents on the aromatic ring can influence this stability. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups on this compound would create a complex electronic environment influencing the stability of its corresponding phenoxyl radical.

The reaction of halogenated phenols with hydroxyl radicals (•OH), which are highly reactive species, is a common degradation pathway. nih.gov These reactions can lead to the hydroxylation of the aromatic ring and, in some cases, the cleavage of the ring itself. nih.gov For instance, the reaction of 4-chloro-3-methylphenol (B1668792) with Fenton's reagent, which generates hydroxyl radicals, has been shown to lead to its degradation, with the rate being significantly influenced by temperature. nih.govresearchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation of phenols can proceed through various mechanisms, often leading to the formation of phenoxyl radicals as initial intermediates. dss.go.thdaneshyari.com These radicals can then undergo further reactions, including dimerization to form more complex products or further oxidation to form quinones. nih.gov The electrochemical oxidation of chlorinated phenols has been studied, and it is generally observed that the phenolate (B1203915) anion is more easily oxidized than the neutral phenol (B47542). dss.go.th The oxidation potential is also influenced by the degree of chlorination. dss.go.th

The oxidation of 4-chloro-3-methylphenol has been investigated in pressurized hot water and supercritical water using potassium persulfate as an oxidant. thegoodscentscompany.com In the context of environmental remediation, advanced oxidation processes (AOPs) are often employed. For example, the degradation of 4-chloro-3,5-dimethylphenol (B1207549) has been studied using ozone in combination with UV irradiation, leading to the formation of various intermediates, including quinones and carboxylic acids. researchgate.net

Electrochemical reduction of chlorinated phenols has also been reported, although it is generally less common than oxidation. dss.go.th This process typically involves the sequential dechlorination of the phenol. dss.go.th

Photochemical Transformations and Pathways

Halogenated phenols can undergo photochemical transformations upon exposure to light, particularly UV radiation. nih.gov This can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, where a photosensitizer absorbs light and then transfers energy to the phenol or generates reactive species that react with it. nih.gov

The photocatalytic degradation of chlorophenols in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) is a well-studied process. nih.gov Upon irradiation, TiO2 generates electron-hole pairs, which lead to the formation of highly reactive oxygen species, such as hydroxyl radicals, that can effectively degrade the organic pollutant. nih.gov The efficiency of this process can be influenced by factors such as the hydrophobicity of the phenol and its adsorption onto the catalyst surface. nih.gov

Studies on the photocatalytic degradation of various chlorophenols have shown that the process can lead to the mineralization of the organic chlorine to inorganic chloride ions. nih.gov The degradation pathways can involve hydroxylation, decarboxylation, and cleavage of the aromatic ring. researchgate.net

Mechanistic Studies of Derivatization Reactions

The hydroxyl group of this compound allows for a variety of derivatization reactions, such as etherification and esterification. These reactions are important for synthesizing new compounds with potentially different biological or chemical properties.

Mechanistic studies of these reactions would involve understanding the role of the substituents on the reactivity of the hydroxyl group. The electron-withdrawing effects of the chloro and fluoro groups would make the phenolic proton more acidic compared to phenol itself, potentially facilitating reactions that involve the formation of a phenoxide ion. However, these same groups could also influence the nucleophilicity of the resulting phenoxide.

For example, in a Williamson ether synthesis, the phenoxide ion would act as a nucleophile. The electronic effects of the ring substituents would modulate its reactivity. Similarly, in esterification reactions, the phenol can react with an acyl halide or anhydride (B1165640). The reaction mechanism would typically involve nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms, including transition state geometries and activation energies. acs.org Such studies have been used to elucidate the concerted nature of some SNAr reactions involving phenols. acs.org

Advanced Analytical Methodologies for 4 Chloro 3 Fluoro 5 Methylphenol

Chromatographic Techniques for Separation and Quantitation

The separation and quantification of phenolic compounds, a class to which 4-Chloro-3-fluoro-5-methylphenol belongs, heavily rely on chromatographic techniques. The choice of method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography (GC) with Various Detectors (FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phenols. asianpubs.orgthermofisher.comepa.gov However, due to the polarity of the hydroxyl group, phenols can exhibit poor peak shape and tailing during GC analysis. To address this, a derivatization step is often employed to convert them into less polar and more volatile forms. nih.govchromforum.orgnemi.gov Common derivatization reagents include silylating agents (e.g., BSTFA) or acetylating agents. nih.govchromforum.org

Flame Ionization Detector (FID): FID is a universal detector that responds to most organic compounds. While robust, it may lack the sensitivity and selectivity required for trace analysis in complex environmental samples. epa.gov

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it a suitable choice for analyzing chlorinated and fluorinated phenols. epa.govnih.gov Its selectivity for electronegative functional groups can significantly reduce background interference.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides the highest level of confidence in compound identification through the analysis of mass-to-charge ratios of the parent ion and its fragments. asianpubs.orgthermofisher.comnih.gov This technique is invaluable for distinguishing between isomers and for quantifying analytes in complex matrices. asianpubs.orgnih.gov For instance, in the analysis of industrial effluents, GC-MS has been used to identify the acetate (B1210297) derivative of 4-chloro-3-methylphenol (B1668792) by its characteristic parent ion and fragment ions.

A typical GC-MS method for halogenated phenols would involve:

ParameterTypical Condition
Column DB-5 or similar non-polar capillary column
Injection Mode Splitless
Carrier Gas Helium
Oven Program Temperature gradient (e.g., 60°C to 300°C)
Detector Mass Spectrometer (in Selected Ion Monitoring mode for enhanced sensitivity)

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds without the need for derivatization. shimadzu.com This is particularly advantageous for thermally labile or non-volatile compounds.

UV-Vis and Diode Array Detectors (DAD): UV-Vis detectors are commonly used for the detection of phenols due to their strong absorbance in the ultraviolet region. scirp.org A Diode Array Detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum of each peak, aiding in peak purity assessment and compound identification. The choice of wavelength is critical for sensitivity and selectivity. scirp.org

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer enhances analytical power, providing molecular weight and structural information. acs.orgnih.gov

A study on the analysis of fluorinated phenols demonstrated the use of HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with formic acid. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the method of choice for the trace analysis of many environmental contaminants, including phenols. shimadzu.comsepscience.comresearchgate.net This technique uses two mass analyzers in series to reduce matrix effects and provide unambiguous identification and quantification. The first mass analyzer selects the parent ion, which is then fragmented, and the second mass analyzer monitors specific fragment ions. This multiple reaction monitoring (MRM) approach offers exceptional specificity. sepscience.com

LC-MS/MS methods are particularly useful for analyzing phenols in water samples, often without the need for extensive sample pre-treatment. shimadzu.comsepscience.com The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources allows for the efficient ionization of phenolic compounds. sepscience.comnih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is another separation technique that can be applied to the analysis of phenolic compounds. nih.gov It offers high separation efficiency and requires only small sample volumes. However, its application for routine environmental analysis of specific halogenated phenols is less documented compared to GC and HPLC.

Sample Preparation and Preconcentration Strategies

The effective extraction and preconcentration of the analyte from the sample matrix are critical steps for achieving low detection limits and accurate quantification. rsc.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of phenolic compounds from aqueous samples. mdpi.com It involves passing the sample through a cartridge packed with a solid adsorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. The choice of the sorbent material (e.g., C18, polymeric) is crucial and depends on the polarity of the target analyte. For phenolic compounds, reversed-phase sorbents like C18 are commonly employed. nih.gov The pH of the sample is often adjusted to ensure the phenols are in their neutral form to enhance their retention on the non-polar sorbent.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for isolating phenolic compounds, including halogenated phenols like this compound, from aqueous samples. nih.gov This method is based on the principle of differential solubility of the target analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For phenolic compounds, the pH of the aqueous sample is a critical parameter. Acidification of the sample is necessary to ensure that the phenols are in their non-ionized form, which increases their partitioning into the organic solvent.

In a typical LLE procedure for phenols, the aqueous sample is acidified, and then an organic solvent such as methylene (B1212753) chloride is added. After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are separated. The organic extract, now containing the this compound, is then concentrated and may undergo further cleanup steps before analysis by techniques like gas chromatography (GC). oup.comepa.gov

While LLE is a robust and established method, it can be time-consuming and require significant volumes of potentially hazardous organic solvents. nih.gov These limitations have spurred the development of alternative extraction techniques.

Derivatization Techniques for Enhanced Analysis

Gas chromatography (GC) is a powerful analytical tool for separating and quantifying volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols can be challenging due to their low volatility and potential for peak tailing on GC columns. Derivatization is a chemical modification process used to convert analytes into more suitable forms for GC analysis. nih.govresearchgate.net

For phenolic compounds, a common derivatization strategy is acetylation. acs.orgnih.gov This involves reacting the phenol (B47542) with a reagent like acetic anhydride (B1165640) in an alkaline medium to form a less polar and more volatile acetate ester. acs.org This enhances the chromatographic properties of the analyte, leading to improved peak shape and sensitivity.

Another derivatization approach involves the use of reagents like pentafluorobenzyl bromide (PFBBr). epa.gov This reaction creates a derivative that is highly sensitive to electron capture detection (ECD), a selective and sensitive detector for halogenated compounds. Diazomethane can also be used to derivatize phenols, forming methyl ethers that are more amenable to GC analysis. epa.gov The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the detector being used. nih.govresearchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity for the analysis of complex samples.

Flow Injection Analysis-Membrane Introduction Mass Spectrometry (FIA-MIMS)

Flow Injection Analysis-Membrane Introduction Mass Spectrometry (FIA-MIMS) is a rapid and sensitive technique for the determination of volatile and semi-volatile organic compounds in water. acs.orgmtoz-biolabs.com In this method, a liquid sample is injected into a carrier stream that flows towards a membrane interface connected to a mass spectrometer. mtoz-biolabs.comwikipedia.org The analytes in the sample permeate through the membrane and are introduced directly into the mass spectrometer for detection. acs.org

For the analysis of phenolic compounds, which may not be sufficiently volatile for direct MIMS analysis, online derivatization can be incorporated into the FIA system. acs.org For example, phenols can be acetylated online using acetic anhydride in a buffered alkaline medium before reaching the membrane. acs.org The resulting phenol acetates are more volatile and readily pass through the silicone membrane into the mass spectrometer. acs.org This approach offers high selectivity due to the combination of chemical derivatization, membrane separation, and mass spectrometric detection. acs.org FIA-MIMS provides rapid analysis with minimal sample preparation, making it suitable for high-throughput screening of water samples for phenolic contaminants. mtoz-biolabs.comnih.gov

Isotope Dilution Mass Spectrometry for High-Precision Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for high-precision quantitative analysis. frontiersin.orgnih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte, known as an internal standard, to the sample before any sample preparation or analysis steps. frontiersin.orgnih.govdphen1.com For this compound, this would involve using a standard that is chemically identical but contains one or more heavy isotopes, such as Carbon-13 or Deuterium, in its structure.

Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly throughout the extraction, cleanup, and analysis processes. frontiersin.orgnih.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be achieved, compensating for matrix effects and variations in recovery. frontiersin.orgnih.govrsc.org This approach is particularly valuable for complex environmental and biological matrices where significant analyte loss or signal suppression can occur. dphen1.comrsc.org

Method Validation and Quality Control in Environmental and Research Matrices

The development of any analytical method for the determination of this compound requires rigorous validation to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. epa.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). epa.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. dphen1.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Quality control (QC) measures are implemented to ensure that the analytical method remains in a state of control during routine analysis. This involves the regular analysis of QC samples, such as method blanks, laboratory fortified blanks (LFB), and matrix spikes. epa.gov Method blanks are used to monitor for contamination, while LFBs assess the performance of the method in a clean matrix. epa.gov Matrix spikes, which are samples of the matrix of interest fortified with a known amount of the analyte, are used to evaluate the effect of the sample matrix on the analytical results. Adherence to strict method validation and quality control protocols is essential for generating defensible data in environmental monitoring and research studies. cdc.govcdc.gov

Intermolecular Interactions and Supramolecular Chemistry of 4 Chloro 3 Fluoro 5 Methylphenol

Hydrogen Bonding Networks in the Solid State and Solution

Hydrogen bonding plays a pivotal role in defining the crystal packing of 4-Chloro-3-methylphenol (B1668792). The crystal structure reveals the presence of two independent molecules in the asymmetric unit, which are linked by O—H...O hydrogen bonds to form a one-dimensional chain. Current time information in Cambridgeshire, GB. This hydrogen-bonding motif is a common feature in phenolic structures and is a primary determinant of their crystal packing.

The O···O distances in the hydrogen-bonded chain of 4-chloro-3-methylphenol are 2.711(2) Å and 2.714(2) Å. nih.gov These distances are indicative of moderately strong hydrogen bonds. In solution, the extent of hydrogen bonding would be dependent on the nature of the solvent. In non-polar solvents, it is expected that hydrogen-bonded dimers or small oligomers might persist, while in polar, hydrogen-bond-accepting solvents, the intermolecular hydrogen bonds between the phenol (B47542) molecules would be disrupted in favor of solute-solvent hydrogen bonds.

Hydrogen Bonding Parameters in the Crystal Structure of 4-Chloro-3-methylphenol
Donor (D)Acceptor (A)D···A Distance (Å)
O—HO2.711(2)
O—HO2.714(2)

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While the primary intermolecular interactions in 4-Chloro-3-methylphenol are hydrogen bonding and π-interactions, the presence of a chlorine atom introduces the potential for halogen bonding. In the crystal structure of 4-chloro-3-methylphenol, no significant intermolecular C—Cl...O or C—Cl...π interactions are reported as the dominant packing forces. However, in other halogenated phenols, such interactions have been observed to play a role in directing the crystal packing. The likelihood and strength of halogen bonding are dependent on the electronic environment of the halogen atom. The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilic character of the halogen, making it a better halogen bond donor.

π-π Stacking and C-H...π Interactions

The π-π stacking interactions involve the parallel arrangement of the aromatic rings of adjacent molecules. The specific geometry of these interactions (e.g., face-to-face, parallel-displaced) is crucial in determining the electronic properties of the material. In 4-chloro-3-methylphenol, the planes of the aromatic rings on each side of the hydrogen-bonded chain are parallel. nih.gov

C-H...π interactions are weaker than hydrogen bonds and involve the interaction of a C-H bond with the electron cloud of an aromatic ring. In the crystal structure of 4-chloro-3-methylphenol, these interactions help to create a robust three-dimensional network. Current time information in Cambridgeshire, GB.

Intermolecular π-Interactions in 4-Chloro-3-methylphenol
Interaction TypeDescription
π-π StackingParallel arrangement of aromatic rings contributing to crystal stability.
C-H...πInteraction between C-H bonds and the π-system of the phenol ring, further stabilizing the crystal packing.

Self-Assembly Principles and Crystal Engineering

The spontaneous organization of molecules into ordered structures, such as crystals, is known as self-assembly. In the case of 4-Chloro-3-methylphenol, the interplay of the various intermolecular forces described above dictates the self-assembly process. Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on an understanding of these intermolecular interactions.

By modifying the functional groups on the phenol ring, it is possible to tune the intermolecular interactions and thus control the resulting crystal structure and properties. For example, the introduction of a fluorine atom, as in the user's originally requested compound, would likely lead to a different hydrogen bonding network and could introduce C—F...X interactions, potentially altering the crystal packing and physical properties such as melting point and solubility.

Co-crystallization Strategies for New Materials

Co-crystallization is a powerful technique in crystal engineering used to create new solid forms of a compound with modified physicochemical properties. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions.

For 4-Chloro-3-methylphenol, co-crystallization could be explored as a means to improve properties such as solubility or stability. Potential co-formers would be molecules that can form robust and predictable intermolecular interactions with the phenol group, the chlorine atom, or the aromatic ring. For instance, co-formers containing strong hydrogen bond acceptors (e.g., pyridines, amides) could interact with the phenolic hydroxyl group, leading to the formation of new supramolecular synthons. Similarly, co-formers with electron-rich aromatic rings could be chosen to promote π-π stacking interactions. The selection of an appropriate co-former is guided by the principles of supramolecular chemistry and an understanding of the preferred interaction motifs of the target molecule. While no specific co-crystals of 4-Chloro-3-methylphenol have been reported in the searched literature, the functional groups present make it a promising candidate for the design of new co-crystalline materials.

Environmental Chemical Fate and Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For 4-Chloro-3-fluoro-5-methylphenol, key abiotic degradation pathways in the environment are expected to include photolysis, hydrolysis, and oxidation.

Photolysis, or photodegradation, is the breakdown of compounds by light. In aqueous environments, phenolic compounds can undergo direct photolysis by absorbing sunlight, leading to the cleavage of the aromatic ring or transformation of substituent groups. The presence of photosensitizers in natural waters, such as humic acids, can also lead to indirect photolysis. For halogenated phenols, photolysis can result in dehalogenation, where the carbon-halogen bond is broken. The specific wavelengths of UV light and the quantum yield of the reaction would be critical parameters in determining the rate of photolysis for this compound.

In the atmosphere, phenolic compounds are susceptible to degradation by hydroxyl radicals (•OH), which are photochemically produced. The rate of this reaction is a primary determinant of the atmospheric lifetime of the compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, the carbon-halogen and the phenolic hydroxyl groups on an aromatic ring are resistant to hydrolysis under typical environmental pH and temperature conditions. The stability of the aromatic ring and the strength of the carbon-halogen and carbon-oxygen bonds make hydrolysis a slow degradation process for compounds like this compound. However, under more extreme conditions of pH or temperature, hydrolysis could potentially contribute to its degradation, likely through nucleophilic substitution of the halogen atoms or the hydroxyl group.

Oxidation is a significant abiotic degradation pathway for phenolic compounds in aquatic environments. The primary oxidants include dissolved oxygen, hydroxyl radicals (•OH), and other reactive oxygen species. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading chlorinated phenols.

For instance, studies on the degradation of 4-chloro-3-methylphenol (B1668792) (a structurally similar compound) have demonstrated that oxidation via Fenton's reagent (a source of hydroxyl radicals) leads to the removal of the organic compound and the conversion of organic chlorine to inorganic chloride. nih.gov The efficiency of this process is influenced by factors such as temperature and pH. nih.gov Another study on 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) showed that a combination of ozone and UV light resulted in nearly complete mineralization of the compound. researchgate.net These findings suggest that similar oxidative pathways would likely be effective for the degradation of this compound.

Table 1: Inferred Abiotic Degradation Pathways for this compound

Degradation Pathway Environment Reactants Potential Products Influencing Factors
Photolysis Aqueous, Atmospheric Sunlight (UV), Hydroxyl Radicals Dehalogenated phenols, ring cleavage products Light intensity, wavelength, presence of photosensitizers
Hydrolysis Aqueous Water Halogenated hydroquinones, catechols (slow) pH, temperature
Oxidation Aquatic Hydroxyl Radicals, Ozone Dehalogenated phenols, organic acids, CO2, H2O Oxidant concentration, pH, temperature, presence of catalysts

Biotic Degradation Mechanisms (Microbial Transformation)

Biotic degradation, primarily through microbial activity, is a crucial process for the removal of organic pollutants from the environment. The presence of halogen atoms on the aromatic ring of this compound is expected to influence its susceptibility to microbial attack.

Under aerobic conditions , microorganisms often initiate the degradation of halogenated aromatic compounds by removing the halogen substituents, a process known as dehalogenation. nih.gov This is a critical step as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to cleavage. nih.gov The degradation of phenolic compounds typically proceeds through hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenase enzymes. frontiersin.org For chlorinated phenols, this process has been observed in various bacterial strains isolated from activated sludge and contaminated soils. nih.gov

Under anaerobic conditions , reductive dehalogenation is a key initial step in the degradation of highly halogenated aromatic compounds. nih.govnih.gov In this process, the halogen atom is replaced by a hydrogen atom. This is often followed by the breakdown of the aromatic ring through various anaerobic metabolic pathways. For some halogenated phenols, a combination of an initial anaerobic dehalogenation step followed by aerobic degradation of the resulting less-halogenated or non-halogenated phenol (B47542) has been shown to be an effective treatment strategy. nih.gov

Given the structure of this compound, it is plausible that both aerobic and anaerobic pathways could contribute to its degradation, with the initial dehalogenation step being crucial. The specific microbial communities present and the environmental conditions would determine the predominant pathway.

The identification of transformation products is essential for understanding the degradation pathway and assessing the potential formation of more toxic or persistent intermediates. For halogenated phenols, degradation pathways can lead to a variety of intermediates.

For example, in the degradation of 4-chloro-2-methylphenol (B52076) by a bacterial strain, an intermediate identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide was detected, indicating a modified ortho-cleavage route. nih.gov In the degradation of 4-chloro-3-nitrophenol, 4-chlororesorcinol (B43231) was identified as a major metabolite. researchgate.net

Based on the degradation pathways of similar compounds, potential transformation products of this compound could include:

Dehalogenated phenols: 3-fluoro-5-methylphenol (B1307441) or 4-chloro-5-methylphenol (depending on which halogen is removed first).

Hydroxylated intermediates: Halogenated catechols or hydroquinones.

Ring cleavage products: Various organic acids and smaller molecules resulting from the breakdown of the aromatic ring.

Further research, including laboratory studies with specific microbial cultures and analysis of environmental samples, would be necessary to definitively identify the transformation products of this compound.

Table 2: Potential Biotic Transformation Products of this compound

Degradation Condition Initial Step Potential Intermediate Products Potential Final Products
Aerobic Oxidative Dehalogenation/Hydroxylation 3-fluoro-5-methylphenol, 4-chloro-5-methylphenol, Halogenated catechols Organic acids, CO2, H2O, Chloride, Fluoride
Anaerobic Reductive Dehalogenation 3-fluoro-5-methylphenol, 4-chloro-5-methylphenol Methane, CO2, H2O, Chloride, Fluoride

Lack of Publicly Available Research Data for this compound Precludes Detailed Analysis of Environmental Monitoring and Analytical Challenges

Comprehensive searches of scientific and academic databases have revealed a significant scarcity of publicly available research specifically focused on the environmental chemical fate, degradation pathways, and analytical monitoring of the compound this compound. This lack of specific data prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

The available scientific literature extensively covers a related but structurally distinct compound, 4-Chloro-3-methylphenol. However, the addition of a fluorine atom to the phenolic ring in this compound fundamentally alters its chemical and physical properties. Consequently, its behavior in the environment, its degradation processes, and the specific analytical methods required for its detection and quantification are expected to be unique. Extrapolating data from 4-Chloro-3-methylphenol to predict the characteristics of its fluorinated counterpart would be scientifically unsound and speculative.

Without dedicated studies on this compound, it is not possible to provide substantive information on the following critical areas that would form the basis of the requested article:

Environmental Monitoring: There is no readily available information on monitoring programs that include this compound. This includes a lack of data on its presence, concentration levels, and distribution in various environmental matrices such as water, soil, sediment, or air.

Analytical Challenges: The scientific literature does not appear to contain established and validated analytical methodologies specifically for the detection and quantification of this compound in environmental samples. This includes a lack of information on:

Sample preparation techniques: Optimized methods for extracting and concentrating the compound from complex environmental matrices.

Chromatographic separation: Specific gas chromatography (GC) or liquid chromatography (LC) conditions tailored for the separation of this compound from other co-contaminants.

Detection and quantification: Information on sensitive and selective detection methods, such as mass spectrometry (MS), and data regarding limits of detection (LOD) and limits of quantification (LOQ).

Matrix effects: Studies on how different environmental matrices might interfere with the accuracy and precision of the analytical measurements.

Due to these significant gaps in the scientific record, the generation of a thorough, informative, and scientifically accurate article focusing solely on the environmental monitoring and analytical challenges of this compound is not feasible at this time. Further empirical research and publication in peer-reviewed journals are necessary to build the body of knowledge required for such an analysis.

Advanced Materials Science Applications and Future Research Directions Non Biological

Role as a Chemical Building Block in Polymer Science

Theoretically, 4-Chloro-3-fluoro-5-methylphenol possesses reactive sites—the hydroxyl group and the aromatic ring—that could allow it to function as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could be used for creating polyesters or polyethers through condensation polymerization. The presence of chlorine and fluorine atoms could impart specific properties such as thermal stability, chemical resistance, and flame retardancy to the resulting polymers. However, no specific polymers derived from this compound have been described in the existing scientific literature.

Potential in Functional Materials Design

The unique substitution pattern of this compound, featuring chloro, fluoro, and methyl groups, could be leveraged in the design of functional materials. These substitutions can influence the electronic properties, reactivity, and intermolecular interactions of any material incorporating this compound. For instance, the halogen atoms could be utilized for creating materials with specific optical or electronic properties. Research in this area would be necessary to explore and validate these potential applications.

Emerging Research Areas in Organic Chemistry and Materials Science

For this compound, emerging research would likely focus on its synthesis and derivatization to create novel molecules with tailored properties. Its use as a precursor for more complex chemical structures in organic synthesis is a plausible area of investigation. In materials science, future research could explore its incorporation into liquid crystals, organic light-emitting diodes (OLEDs), or as a component in advanced coatings and composites. At present, there are no published studies in these emerging areas for this specific compound.

Interdisciplinary Research with Theoretical and Analytical Chemistry

Future research on this compound would benefit from a close collaboration between synthetic chemists, materials scientists, and theoretical and analytical chemists. Theoretical studies could predict the properties of polymers and materials derived from this compound, guiding experimental work. Advanced analytical techniques would be crucial for characterizing the structure and performance of any new materials developed.

Future Perspectives for this compound Research

The future research landscape for this compound is currently uncharted. The primary focus will need to be on fundamental studies to understand its reactivity and properties. Should these initial studies reveal promising characteristics, subsequent research could then expand into the areas of polymer chemistry and functional materials design as outlined above. The development of scalable and cost-effective synthetic routes to this compound will also be a critical factor in enabling its broader investigation and potential application.

Data Tables

Due to the absence of specific research data for this compound, no data tables with detailed research findings can be generated at this time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.